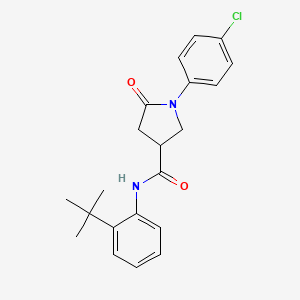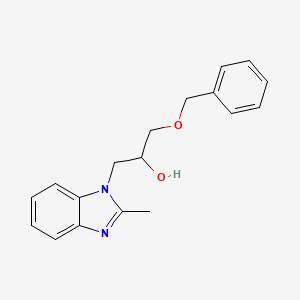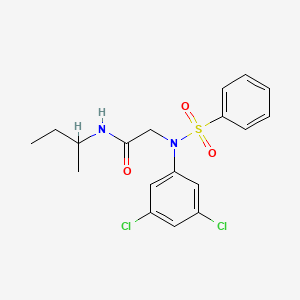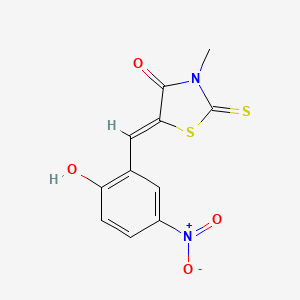![molecular formula C14H20Cl3NO B4935833 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a neurotoxin. It is a selective noradrenergic neurotoxin that destroys noradrenergic neurons in the brain and spinal cord. DSP-4 has been used to study the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, learning, memory, and neurodegeneration.
作用机制
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride selectively destroys noradrenergic neurons by binding to the noradrenaline transporter and entering the neuron. Once inside the neuron, this compound is metabolized to a reactive intermediate that causes oxidative damage, leading to the destruction of the neuron. The destruction of noradrenergic neurons by this compound results in a depletion of noradrenaline in the brain and spinal cord.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain and spinal cord by this compound has been shown to have a wide range of biochemical and physiological effects. These effects include changes in behavior, cognition, and neurodegeneration. This compound has been shown to increase anxiety-like behavior, impair learning and memory, and accelerate neurodegeneration in animal models. The effects of this compound on behavior and cognition are thought to be due to the depletion of noradrenaline in the brain, which is involved in regulating these processes.
实验室实验的优点和局限性
One advantage of using 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy noradrenergic neurons without affecting other types of neurons. Another advantage is the well-established synthesis method and the availability of this compound from commercial sources. One limitation of using this compound is the potential for off-target effects, such as the depletion of other neurotransmitters or the induction of inflammation. Another limitation is the potential for species-specific effects, as the sensitivity to this compound may vary between species.
未来方向
There are several future directions for research on 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride. One direction is to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate the effects of this compound on other neurotransmitter systems and their interactions with noradrenaline. Additionally, the development of more selective noradrenergic neurotoxins could help to further elucidate the role of noradrenaline in various physiological and pathological processes.
合成方法
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride can be synthesized by reacting 2,3-dichlorophenol with 3-(2-chloroethyl)piperidine in the presence of a base, followed by hydrolysis and salt formation. The synthesis method is well-established and has been described in several publications.
科学研究应用
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been extensively used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and neurodegeneration in animal models. This compound has been used in studies on stress, anxiety, depression, learning, memory, and addiction. It has also been used to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
1-[3-(2,3-dichlorophenoxy)propyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-4-7-13(14(12)16)18-11-5-10-17-8-2-1-3-9-17;/h4,6-7H,1-3,5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXOQFZKPTEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)



![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)



![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)
